

Comparative study of different synthetic routes to 2-Amino-5-(methoxycarbonyl)benzoic acid

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Compound of Interest

2-Amino-5(methoxycarbonyl)benzoic acid

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A Comparative Guide to the Synthetic Routes of 2-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-(methoxycarbonyl)benzoic acid (CAS 63746-25-8) is a valuable bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, offers multiple points for chemical modification. This guide provides a comparative analysis of plausible synthetic strategies for its preparation, supported by experimental data from analogous transformations.

Comparative Summary of Synthetic Routes

Direct comparative studies for the synthesis of **2-Amino-5-(methoxycarbonyl)benzoic acid** are not extensively documented. However, based on established organic chemistry principles, three primary synthetic strategies can be proposed. The following table summarizes these potential routes, providing a comparative overview of their key characteristics.



Parameter	Route 1: Selective Hydrolysis	Route 2: Nitration & Reduction	Route 3: Selective Esterification
Starting Material	Dimethyl 2- aminoterephthalate	Monomethyl terephthalate	2-Aminoterephthalic acid
Key Steps	Selective monohydrolysis of a diester.	Nitration of an aromatic ring, followed by reduction of the nitro group.	Selective monoesterification of a dicarboxylic acid.
Plausible Overall Yield	Moderate to High	Moderate	Low to Moderate
Number of Steps	1	2	1
Key Advantages	Short and direct if the starting material is available.	Utilizes common and well-understood reactions.	Atom economical.
Potential Challenges	Achieving high selectivity to avoid diacid formation; purification of monoacid from starting material and diacid.	Regioselectivity of nitration; harsh reaction conditions may be required.	Achieving selective monoesterification over diesterification; purification can be difficult.

Route 1: Selective Hydrolysis of Dimethyl 2aminoterephthalate

This approach begins with the commercially available Dimethyl 2-aminoterephthalate and involves the selective hydrolysis of one of the two methyl ester groups. Achieving monohydrolysis is the critical challenge, as the reaction can proceed to form the diacid (2-aminoterephthalic acid).

Reaction Scheme: (Dimethyl 2-aminoterephthalate -> **2-Amino-5-(methoxycarbonyl)benzoic** acid)



The success of this route hinges on carefully controlled reaction conditions, such as the stoichiometry of the base (e.g., NaOH or KOH), temperature, and reaction time, to favor the formation of the monoacid product.

Experimental Protocol (Representative)

A procedure for the hydrolysis of a related N-cycloalkylated dimethyl ester involves dissolving the diester in tetrahydrofuran (THF), followed by the addition of one equivalent of 1 M NaOH. The solution is then heated to 70°C for 8 hours[1].

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dimethyl 2-aminoterephthalate (1.0 eq) in a mixture of THF and methanol.
- Hydrolysis: Add a solution of potassium hydroxide (1.0 eq) in water dropwise to the stirred solution at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the formation of the mono-ester and minimize the di-acid byproduct.
- Workup: Once the reaction is optimal, cool the mixture and remove the organic solvents under reduced pressure.
- Purification: Dissolve the residue in water and acidify with dilute HCl to a pH of ~4-5 to
 precipitate the product. The crude product can be purified by recrystallization from a suitable
 solvent system like ethanol/water to separate it from unreacted diester and the diacid
 byproduct[2].

Route 2: Nitration and Reduction from Monomethyl terephthalate

This two-step sequence starts with the nitration of monomethyl terephthalate, a commercially available starting material. The key challenge in the first step is to control the regioselectivity of the nitration to obtain the desired 2-nitro isomer. The subsequent reduction of the nitro group to an amine is typically a high-yielding and clean reaction.



Reaction Scheme: (Monomethyl terephthalate -> Monomethyl 2-nitroterephthalate -> **2-Amino- 5-(methoxycarbonyl)benzoic acid**)

Experimental Protocols (Representative)

Step 1: Nitration of Monomethyl terephthalate

- Setup: Cool a stirred solution of concentrated sulfuric acid in a flask to 0°C.
- Addition: Slowly add Monomethyl terephthalate (1.0 eq). Once dissolved, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.
- Reaction: Stir the mixture at 0-10°C for several hours. Monitor the reaction by TLC.
- Workup: Pour the reaction mixture over crushed ice to precipitate the crude nitro product. Filter the solid, wash thoroughly with cold water, and dry.
- Purification: Purify the crude product by recrystallization to isolate the desired isomer, Monomethyl 2-nitroterephthalate.

Step 2: Reduction of Monomethyl 2-nitroterephthalate

The reduction of aromatic nitro groups is a standard transformation. Catalytic hydrogenation is a common and efficient method.[3][4][5]

- Setup: In a hydrogenation vessel, dissolve the nitro-compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or THF.[3][6]
- Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3][5]
- Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or in a Parr shaker at 0.3-2.5 MPa)[4].
- Reaction: Stir the mixture vigorously at room temperature for several hours to overnight (e.g., 18 hours)[3].



- Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]
- Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-Amino-5-(methoxycarbonyl)benzoic acid.[3] A yield of over 95% can be expected for this step based on similar reductions.[4]

Route 3: Selective Monoesterification of 2-Aminoterephthalic acid

This route starts from 2-aminoterephthalic acid and aims to selectively esterify one of the two carboxylic acid groups. The primary challenge is controlling the reaction to prevent the formation of the diester. The two carboxylic acids have different electronic environments, which may allow for some selectivity.

Reaction Scheme: (2-Aminoterephthalic acid -> **2-Amino-5-(methoxycarbonyl)benzoic acid**)

Experimental Protocol (Representative)

Standard Fischer esterification conditions can be adapted to favor monoesterification.

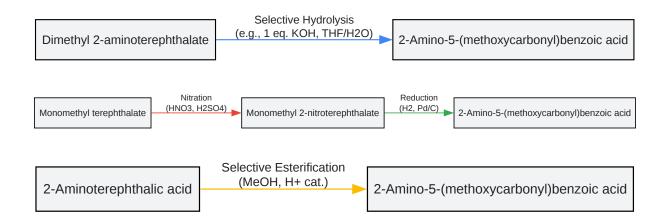
- Setup: Suspend 2-aminoterephthalic acid (1.0 eq) in a large excess of methanol, which also serves as the reagent.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride[7].
- Reaction: Heat the mixture to reflux and stir for a controlled period. The reaction time is critical to maximize monoester formation. Monitor closely using TLC or HPLC.
- Workup: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
- Isolation: Remove the excess methanol under reduced pressure. The resulting aqueous solution can be acidified to precipitate the product.



 Purification: The crude product will likely be a mixture of starting material, monoester, and diester, requiring careful purification by column chromatography or fractional crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three proposed synthetic routes.



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